

Timiperone-d4 molecular formula and exact mass

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Compound of Interest

Compound Name: *Timiperone-d4*

Cat. No.: *B15556461*

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In-Depth Technical Guide to Timiperone-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Timiperone-d4**, a deuterated analog of the antipsychotic agent Timiperone. This document details its molecular properties, mechanism of action, and relevant experimental data and protocols to support research and development activities.

Core Molecular and Physical Data

Timiperone-d4 is a selectively deuterated version of Timiperone, a butyrophenone antipsychotic. The incorporation of deuterium atoms can offer advantages in metabolic profiling and pharmacokinetic studies.

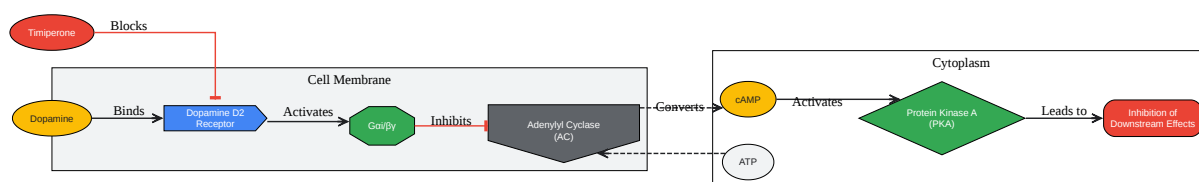
Property	Value	Citation
Molecular Formula	C22H20D4FN3OS	[1]
Molecular Weight	401.53 g/mol	[1]
Exact Mass	401.1874 Da (Calculated)	
Alternate Name	4-[4-(2,3-Dihydro-2-thioxo-1H-(benzimidazol-d4)-1-yl)-1-piperidiny]-1-(4-fluorophenyl)-1-butanone	[1]

Mechanism of Action and Signaling Pathways

Timiperone exerts its antipsychotic effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[2][3]

Dopamine D2 Receptor Signaling Pathway

Timiperone acts as an antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR) linked to G α i proteins. Antagonism of this receptor by Timiperone blocks the downstream signaling cascade initiated by dopamine. This blockade is believed to be a key mechanism in alleviating the positive symptoms of schizophrenia.

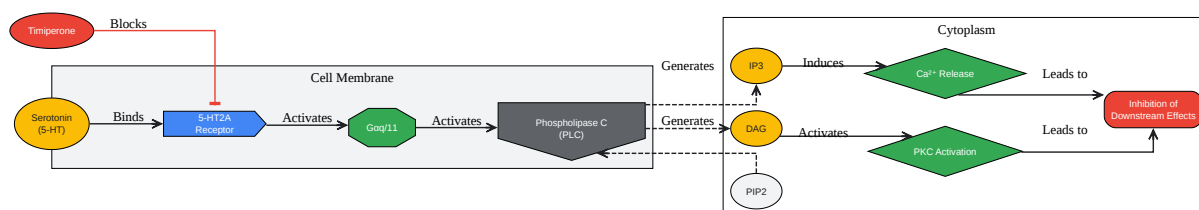


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Dopamine D2 Receptor Antagonism by Timiperone

Serotonin 5-HT_{2A} Receptor Signaling Pathway

Timiperone also demonstrates antagonistic activity at the serotonin 5-HT_{2A} receptor. This receptor is a Gq/11 protein-coupled receptor. Blockade of 5-HT_{2A} receptors is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and may mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.



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Serotonin 5-HT_{2A} Receptor Antagonism by Timiperone

Pharmacological and Preclinical Data

While specific binding affinity data (K_i or IC₅₀ values) for Timiperone are not readily available in the public domain, its pharmacological profile as a potent D2 and 5-HT_{2A} antagonist is well-established through comparative studies.

Disposition and Metabolism in Rats

A study on the disposition and metabolism of radiolabeled Timiperone in rats, dogs, and monkeys revealed species-specific differences in absorption and elimination. In rats, the elimination of radioactivity from the blood was the most rapid among the species studied.

Parameter	Rat	Dog	Monkey	Citation
Urinary Excretion (within 3 days)	~36% of dose	~19% of dose	~54% of dose	
Fecal Excretion (within 3 days)	Remainder	Remainder	Remainder	
Major Urinary Metabolites	M-V, M-b-I	M-V, M-b-I	M-V, M-b-I	

M-V: 2,3-dihydro-1-(4-piperidiny)-2-thioxo-1H-benzimidazole M-b-I: N-(4-fluorophenylacetyl)glycine

Clinical Efficacy in Schizophrenia

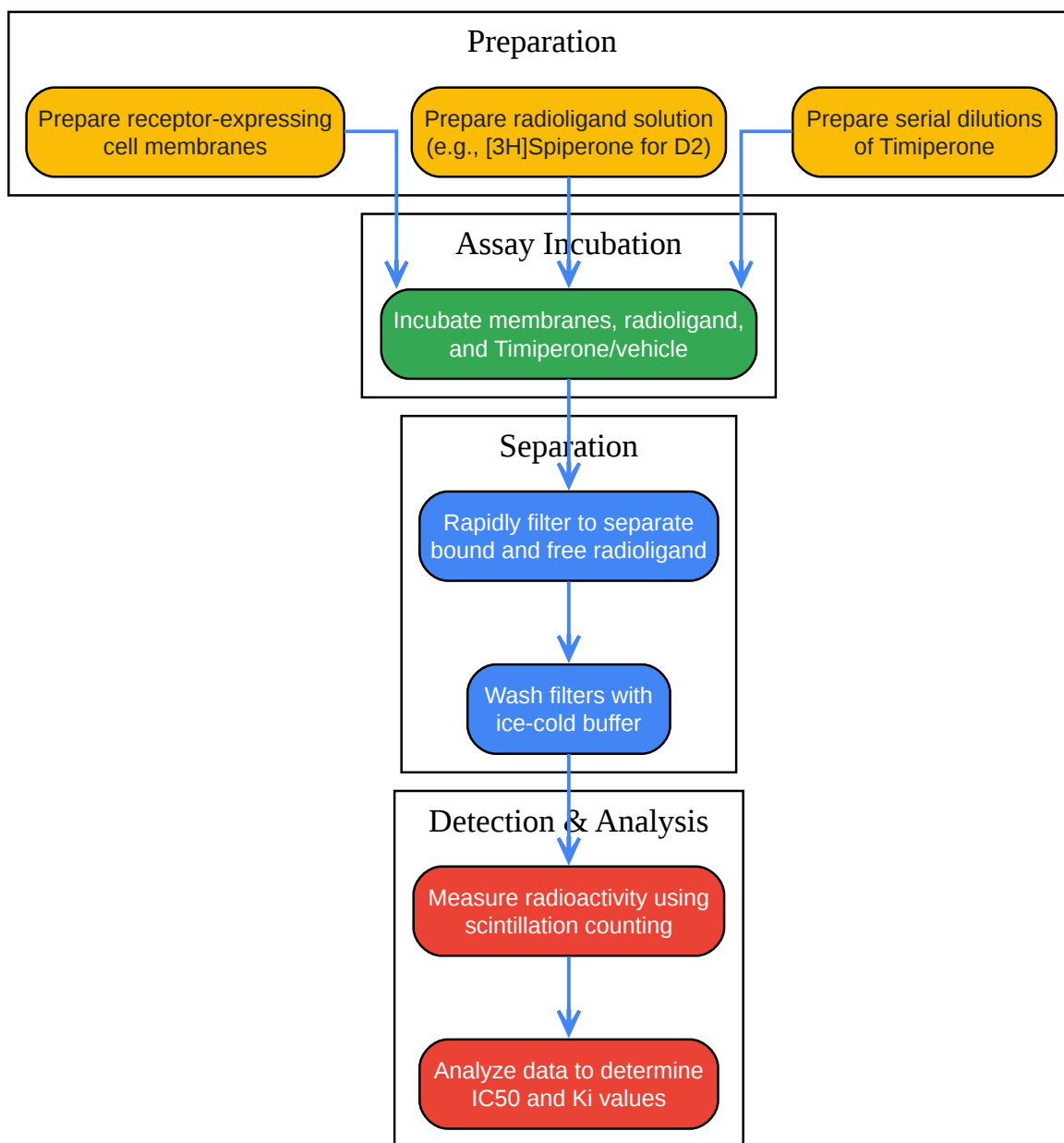
Clinical trials have demonstrated the efficacy of Timiperone in the treatment of schizophrenia, showing superiority or equivalence to other antipsychotics such as haloperidol and clocapramine in improving both positive and negative symptoms.

Comparison Drug	Key Findings	Citation
Haloperidol	Timiperone was found to be significantly superior in the final global improvement rating and in improving symptoms such as hallucinations, delusions, deficiency of initiative, and blunted affect.	
Clozapramine	Timiperone was significantly superior in improving delusions and showed a higher improvement rate in hallucinations and disturbance of self-consciousness. It also exhibited a lower tendency for side effects like dyskinesia, insomnia, constipation, and nausea.	

Experimental Protocols

Radioligand Binding Assay Workflow

The following diagram illustrates a general workflow for a competitive radioligand binding assay to determine the affinity of a test compound like Timiperone for its target receptors.

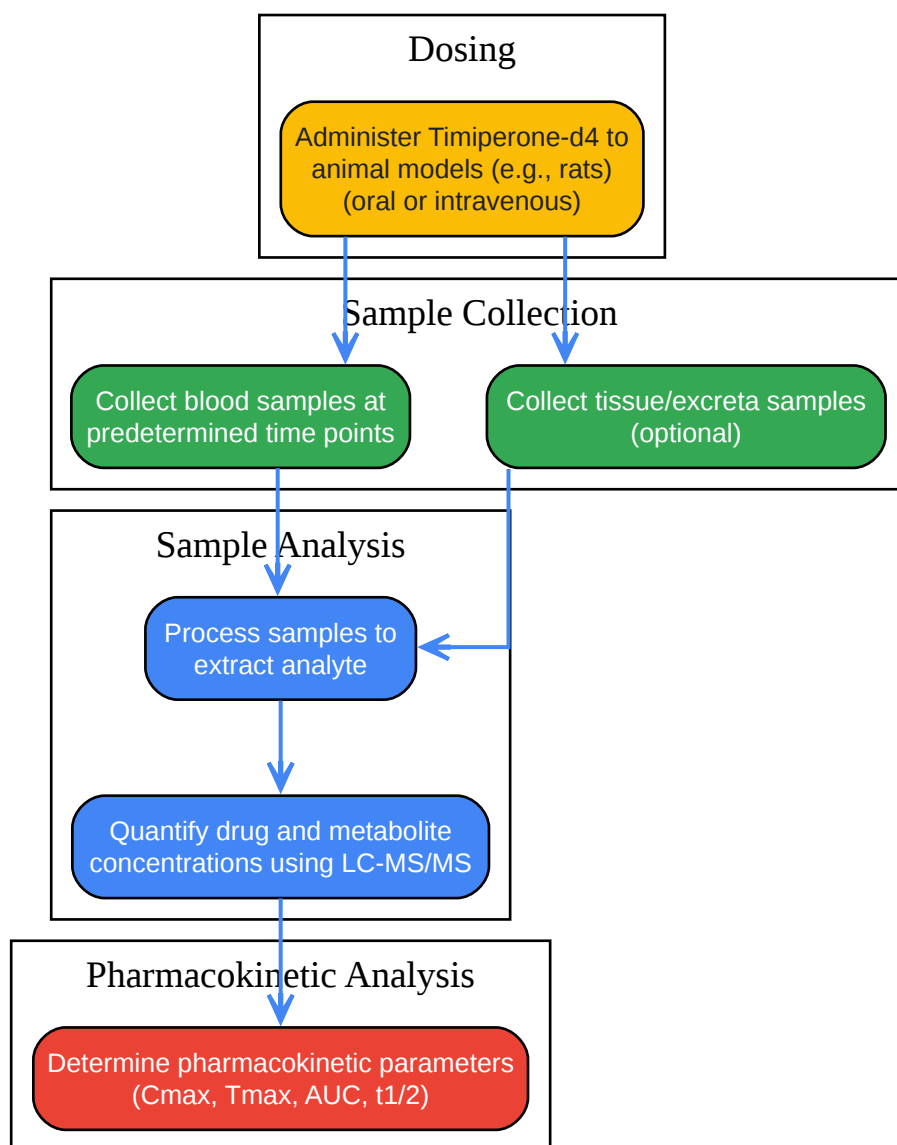


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Radioligand Binding Assay Workflow

In Vivo Pharmacokinetic Study Workflow

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study in an animal model, such as the rat, to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound like **Timiperone-d4**.



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In Vivo Pharmacokinetic Study Workflow

Conclusion

Timiperone-d4 serves as a valuable tool for researchers in the field of antipsychotic drug development. Its molecular characteristics and the well-defined mechanism of action of its non-deuterated counterpart, Timiperone, provide a solid foundation for its use in preclinical studies. The experimental workflows and data presented in this guide are intended to facilitate further investigation into the pharmacology and therapeutic potential of this compound and its analogs.

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References

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